4-(4-Benzylphenoxy)-3-(trifluoromethyl)aniline

Description

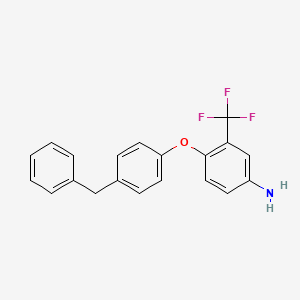

4-(4-Benzylphenoxy)-3-(trifluoromethyl)aniline is a substituted aniline derivative featuring a benzylphenoxy group at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the benzene ring.

Properties

IUPAC Name |

4-(4-benzylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F3NO/c21-20(22,23)18-13-16(24)8-11-19(18)25-17-9-6-15(7-10-17)12-14-4-2-1-3-5-14/h1-11,13H,12,24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIFGVGIOZPZYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)OC3=C(C=C(C=C3)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzylphenoxy)-3-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic aromatic substitution reaction, where a benzylphenol derivative reacts with a trifluoromethyl aniline under basic conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the substitution process, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzylphenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or trifluoromethyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized products, depending on the nucleophile employed.

Scientific Research Applications

4-(4-Benzylphenoxy)-3-(trifluoromethyl)aniline has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Benzylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Aryloxy Groups

4-(2-Naphthyloxy)-3-(trifluoromethyl)aniline (CAS: 71311-90-5)

- Structure: Replaces the benzylphenoxy group with a naphthyloxy moiety.

- Properties: The naphthyl group increases aromatic surface area, enhancing hydrophobic interactions.

3-(Benzyloxy)-4-(trifluoromethyl)aniline (CAS: 1007170-57-1)

- Structure : Benzyloxy group at the 3-position and -CF₃ at the 4-position.

- Properties : Positional isomerism alters electronic effects. The 4-CF₃ group (vs. 3-CF₃) may lower pKa compared to the target compound, as seen in 4-(trifluoromethyl)aniline (pKa = 2.75) vs. 3-CF₃ analogs (pKa = 3.49) .

- Synthesis : Prepared via nucleophilic substitution or coupling reactions, similar to methods for naphthyloxy derivatives .

Trifluoromethyl Aniline Derivatives with Heterocyclic Substituents

N-(3-(Trifluoromethyl)-4-(piperazinylmethyl)phenyl)acylamides

- Structure : Piperazinylmethyl group at the 4-position and -CF₃ at the 3-position.

- Biological Activity : Exhibited antituberculosis activity (IC₉₀ = 2.8–6.7 μM) but high cytotoxicity (SI = 0.8–4.6) .

- Comparison: The benzylphenoxy group in the target compound may reduce cytotoxicity compared to piperazinyl derivatives due to decreased basicity and altered membrane permeability .

4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline (CAS: 1858252-16-0)

- Structure: Incorporates a sulfonyl-piperidine group at the 4-phenoxy position.

- No biological data are available .

Electronic and Acidity Comparisons

- pKa Trends: 3-(Trifluoromethyl)aniline: pKa = 3.49 4-(Trifluoromethyl)aniline: pKa = 2.75 Predicted for 4-(4-Benzylphenoxy)-3-(trifluoromethyl)aniline: The electron-donating benzylphenoxy group may slightly raise the pKa compared to 3-CF₃ aniline, balancing the electron-withdrawing effects of -CF₃.

Functional Group Modifications

4-Amino-2-(trifluoromethyl)benzonitrile

- Structure: Replaces the benzylphenoxy group with a cyano (-CN) substituent.

- Properties: The -CN group is strongly electron-withdrawing, further reducing electron density on the ring compared to benzylphenoxy. This may alter binding affinity in enzyme inhibition assays .

Dinitroaniline Derivatives (e.g., N-(3-Trifluoromethylphenyl)-2,6-dinitro-4-CF₃-aniline)

- Structure : Nitro groups introduce additional electron withdrawal.

- Applications: Dinitroanilines target tubulin in plants and protozoa, but the benzylphenoxy group in the target compound likely shifts selectivity toward mammalian systems .

Data Tables

Table 1. Physicochemical Properties of Selected Analogs

| Compound Name | Molecular Weight (g/mol) | pKa (Experimental/Predicted) | Key Substituents |

|---|---|---|---|

| This compound | ~303 (estimated) | ~3.2 (predicted) | 4-Benzylphenoxy, 3-CF₃ |

| 4-(2-Naphthyloxy)-3-CF₃-aniline | 303.28 | N/A | 2-Naphthyloxy, 3-CF₃ |

| 3-(Benzyloxy)-4-CF₃-aniline | 267.25 | ~2.8 (predicted) | 3-Benzyloxy, 4-CF₃ |

| 4-Amino-2-CF₃-benzonitrile | 200.15 | N/A | 4-NH₂, 2-CF₃, 1-CN |

Biological Activity

4-(4-Benzylphenoxy)-3-(trifluoromethyl)aniline, a compound characterized by its complex structure, has garnered attention in various fields of research due to its potential biological activities. This article aims to explore the biological activity of this compound, referencing diverse studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H14F3N

- Molecular Weight : 295.28 g/mol

This compound features a trifluoromethyl group, which is known to enhance lipophilicity and biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit various biological activities, including:

- Anticancer Properties : Compounds containing trifluoromethyl groups have been studied for their potential in cancer therapy. For instance, analogs have shown inhibitory effects on tumor cell proliferation.

- Antimicrobial Activity : Several studies have demonstrated that aniline derivatives possess antimicrobial properties, which could be attributed to their ability to disrupt bacterial cell membranes.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined the anticancer properties of related trifluoromethyl anilines. The findings suggested that these compounds could inhibit cell growth in various cancer cell lines, including breast and lung cancer cells. The mechanism was proposed to involve the induction of apoptosis through mitochondrial pathways .

Antimicrobial Effects

Another research effort focused on the antimicrobial activity of aniline derivatives. It was observed that compounds similar to this compound exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study concluded that the presence of the benzyl group enhances the interaction with bacterial membranes, leading to increased permeability and cell lysis .

Data Table: Biological Activities of Related Compounds

The biological activity of this compound is hypothesized to involve several mechanisms:

- Cell Membrane Disruption : The lipophilic nature of the trifluoromethyl group allows for better membrane penetration, leading to cell lysis.

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.